Positional Isomer Differentiation: 6- vs. 5-Methoxy
The 6-methoxy substitution pattern on the indole-3-carboxylate scaffold imparts distinct physicochemical properties compared to the 5-methoxy isomer (CAS 172595-68-5). Methyl 6-methoxy-1H-indole-3-carboxylate has a molecular weight of 205.21 g/mol and a computed exact mass of 205.07389321 g/mol [1]. While direct comparative potency data for the methyl ester forms are not available in the public domain, class-level inference from studies on methylindole and methoxyindole AhR ligands demonstrates that substitution position critically determines agonist versus antagonist functional activity. Specifically, 7-methoxyindole exhibits distinct binding pocket occupancy relative to other positional isomers, confirming that methoxy group position is not interchangeable [2]. Furthermore, the 5-methoxy isomer is associated with metabolic pathways involving CYP2C8 inhibition in the context of tegaserod metabolism [3], whereas the 6-methoxy analog's metabolic profile differs due to altered electronic distribution as documented in methoxy-activated indole reviews [4].
| Evidence Dimension | Positional isomer differentiation (6-OCH₃ vs. 5-OCH₃) |
|---|---|
| Target Compound Data | Methyl 6-methoxy-1H-indole-3-carboxylate; MW 205.21; exact mass 205.07389321 |
| Comparator Or Baseline | Methyl 5-methoxy-1H-indole-3-carboxylate (CAS 172595-68-5); identical molecular formula but distinct substitution |
| Quantified Difference | Structural isomer; no direct comparative biological data identified. Class-level evidence indicates position-dependent AhR functional activity. |
| Conditions | In silico exact mass calculation; in vitro AhR transcriptional assays for class-level inference |
Why This Matters
Selection of the correct positional isomer is essential for SAR studies, as 5-methoxy and 6-methoxy indoles exhibit non-interchangeable receptor binding profiles and metabolic fates.
- [1] Chem960. Methyl 6-methoxy-1H-indole-3-carboxylate. CAS No. 131424-27-6. View Source
- [2] Štěpánková M, et al. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology. 2018. View Source
- [3] NACTEM. 5-Methoxyindole-3-carboxylic acid. CAS:1006-94-6. View Source
- [4] Şengül İF, Bingül M, Kandemir H, Kumar N, Black DS. Synthesis, reactivity and biological properties of methoxy-activated indoles. Rome: Society Chimica Italiana; 2021. View Source
